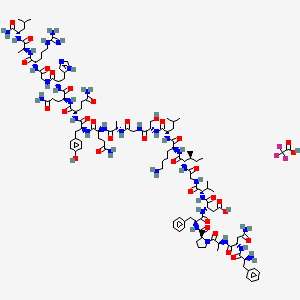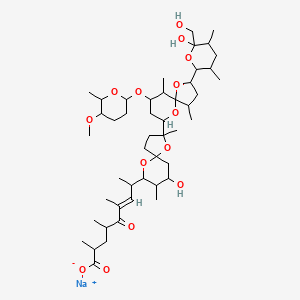
Hydrazinocurcumin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curcumin pyrazole is a derivative of curcumin, a yellow polyphenolic compound found in turmeric. Curcumin has been traditionally used for its medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities. curcumin’s bioavailability is limited due to its rapid metabolism and elimination from the body. To overcome these limitations, curcumin has been structurally modified to form curcumin pyrazole, which exhibits enhanced bioactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of curcumin pyrazole typically involves the nucleophilic addition of hydrazine hydrate to curcumin. The reaction proceeds via a protonation-deprotonation mechanism, resulting in the formation of the pyrazole ring . The reaction conditions often include the use of solvents such as acetic acid and catalysts like boron trioxide .
Industrial Production Methods: Industrial production of curcumin pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Curcumin pyrazole undergoes various chemical reactions, including:
Oxidation: Curcumin pyrazole can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of curcumin pyrazole with enhanced biological activities .
Scientific Research Applications
Curcumin pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
Curcumin pyrazole exerts its effects through various mechanisms, including:
Antioxidant Activity: Acts as a scavenger of reactive oxygen species, preventing oxidative damage to cells.
Anti-inflammatory Activity: Inhibits the expression of inflammatory proteins and cytokines, reducing inflammation.
Anticancer Activity: Modulates signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Curcumin: The parent compound with limited bioavailability and stability.
Curcumin Oxime: Another derivative with improved stability but different bioactivity profile.
Curcumin Isoxazole: Exhibits enhanced anticancer activity compared to curcumin.
Uniqueness of Curcumin Pyrazole: Curcumin pyrazole stands out due to its enhanced bioavailability, stability, and broad spectrum of biological activities. It has shown superior anticancer, antioxidant, and anti-inflammatory properties compared to curcumin and its other derivatives .
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[(E)-2-[3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazol-5-yl]ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C21H20N2O4/c1-26-20-11-14(5-9-18(20)24)3-7-16-13-17(23-22-16)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,24-25H,1-2H3,(H,22,23)/b7-3+,8-4+ |
InChI Key |
LKLASFRCXLTNMY-FCXRPNKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2)/C=C/C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=NN2)C=CC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


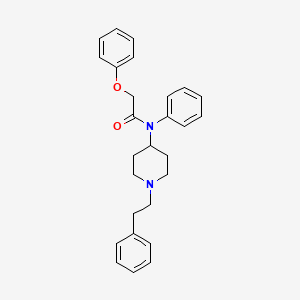
![N-[(2R)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788396.png)
![sodium;8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788408.png)
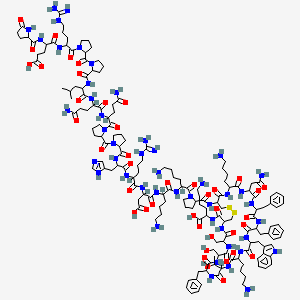
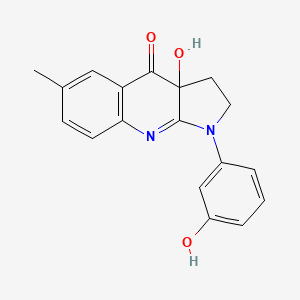
![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B10788431.png)
![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B10788434.png)
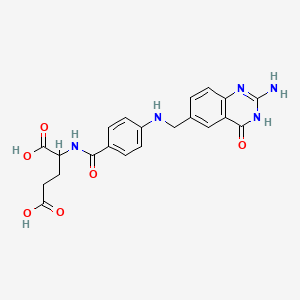

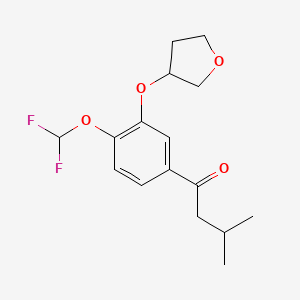
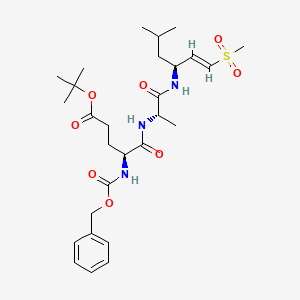
![(13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10788466.png)
